molecular formula C12H17NO3 B4108287 N-ethyl-2-(4-methoxyphenoxy)propanamide

N-ethyl-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4108287
M. Wt: 223.27 g/mol
InChI Key: RCGAOMIBVZAVAK-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by an ethyl group attached to the nitrogen atom and a 4-methoxyphenoxy moiety at the second carbon of the propanamide backbone.

Properties

IUPAC Name

N-ethyl-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-13-12(14)9(2)16-11-7-5-10(15-3)6-8-11/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGAOMIBVZAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Propanamide derivatives vary widely based on substituents at the nitrogen and the second carbon. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Substituents (N-position) Substituents (C2-position) Molecular Weight* Key Features
N-ethyl-2-(4-methoxyphenoxy)propanamide Ethyl 4-Methoxyphenoxy 251.29 Aromatic ether, potential CNS activity
Carbetamide (N-ethyl-2-[(phenylcarbamoyl)oxy]propanamide) Ethyl Phenylcarbamoyloxy 222.28 Herbicide; ester linkage
2-(4-Methoxybenzenethio)propanamide H (unsubstituted amide) 4-Methoxybenzenethio 211.29 Thioether; synthesized via nucleophilic substitution
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide 5-Amino-2-fluorophenyl 4-Methoxyphenoxy 304.32 Fluorinated aromatic amine; potential therapeutic agent
(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide 1-(4-Methoxyphenyl)ethyl Amino group at C2 222.28 Chiral center; modified solubility

*Molecular weights calculated based on formula unless specified.

Key Observations:
  • Substituent Effects: The 4-methoxyphenoxy group is shared with compounds in and , suggesting enhanced aromatic interactions in biological systems. Replacing oxygen with sulfur (e.g., thioether in ) may alter redox properties and metabolic stability .
  • N-Substituents: Ethyl groups (as in the target compound and Carbetamide) enhance lipophilicity, whereas aromatic amines (e.g., 5-Amino-2-fluorophenyl in ) may improve receptor binding .
Table 2: Functional Comparison
Compound Class Example Compound Reported Activity Mechanism (Inferred) Reference
Anticonvulsants Propanamide derivatives Reduces neuronal excitability Membrane sodium channel modulation
Herbicides Carbetamide Inhibits plant cell growth Carbamate-mediated enzyme inhibition
Antioxidants/Antimicrobials 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Radical scavenging, antibacterial Electron-donating substituents
Chiral Derivatives (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide Unspecified Enhanced stereoselective interactions
  • The 4-methoxyphenoxy group may enhance blood-brain barrier penetration compared to polar substituents like sulfonamides () .
  • Thioether Analogs : ’s 2-(4-Methoxybenzenethio)propanamide may exhibit distinct redox properties due to sulfur’s nucleophilicity, useful in prodrug design .

Physicochemical Properties

  • Melting Points : highlights melting point differences between precursors and products, indicating structural changes. For example, citrate-capped LCMO-propanamide hybrids show altered thermal stability due to coordination chemistry .
  • Solubility: Ethyl and aromatic substituents (e.g., in the target compound) likely reduce water solubility compared to smaller substituents like methyl or amino groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 2
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N-ethyl-2-(4-methoxyphenoxy)propanamide

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